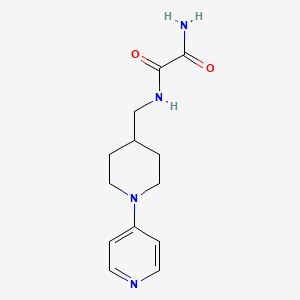

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

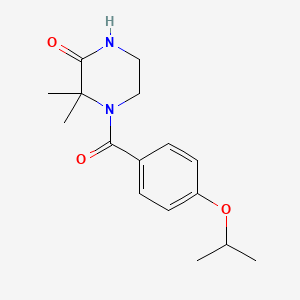

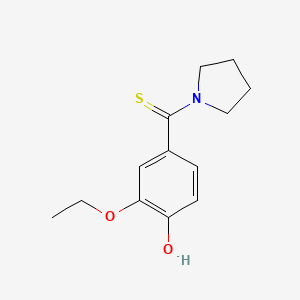

Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyridine ring and a piperidine ring . These structures can participate in various chemical reactions and can have interesting properties .Chemical Reactions Analysis

The chemical reactions of similar compounds can be quite complex . They often involve reactions with other organic molecules and can lead to a variety of products.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of a pyridine ring and a piperidine ring can influence the compound’s solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen

1. Structural Analysis and Crystal Packing

In a study by Qin et al. (2010), N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide was found to be a key component in forming a three-dimensional supramolecular architecture. This compound, as part of a larger complex, demonstrated significant potential in the field of crystal engineering and materials science. The interaction between the amino and pyridinium groups of this compound with O atoms of centrosymmetric isopolyoxometalate anions was crucial in the formation of this architecture (Qin, Dong, Li, & Gong, 2010).

2. Molecular Interaction Studies

The compound was used in molecular interaction studies, as seen in research by Shim et al. (2002), where a structurally similar compound was analyzed for its interaction with the CB1 cannabinoid receptor. This study highlighted the significance of the N1 aromatic ring moiety in the binding interaction with the receptor, providing insights into molecular design and receptor targeting (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

3. Heterocyclic Compound Analysis

Research by Higasio and Shoji (2001, 2004) indicated the importance of nitrogen-containing heterocyclic compounds like this compound in various applications, including pharmaceuticals and agrochemicals due to their high biological activities. These compounds are integral in the production of several herbicides, insecticides, vitamins, and adhesives (Higasio & Shoji, 2001), (Higasio & Shoji, 2004).

4. Quantum Chemical Studies for Corrosion Inhibition

A study by Kaya et al. (2016) explored the use of piperidine derivatives in corrosion inhibition on iron. This research highlights the potential application of such compounds in industrial settings, especially in preventing corrosion, a major issue in metal-based industries (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c14-12(18)13(19)16-9-10-3-7-17(8-4-10)11-1-5-15-6-2-11/h1-2,5-6,10H,3-4,7-9H2,(H2,14,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKFXCNSGNVNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)N)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2893398.png)

![N-[1-(2-Chlorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2893400.png)

![2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2893401.png)

![5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid](/img/structure/B2893403.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2893407.png)